molecular formula C11H13Br B6309922 1-(Bromomethyl)-4-cyclobutylbenzene CAS No. 1378867-63-0

1-(Bromomethyl)-4-cyclobutylbenzene

Cat. No. B6309922
CAS RN: 1378867-63-0
M. Wt: 225.12 g/mol
InChI Key: PMSUIEIMKWVSCD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-cyclobutylbenzene, or 1-Br-4-CB, is a cyclic organic compound that is commonly used in scientific research. It is a colorless liquid with a low boiling point, and it is insoluble in water. It is a highly reactive compound, which makes it useful for a variety of laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 1-Br-4-CB.

Scientific Research Applications

1-Br-4-CB has a wide range of scientific research applications. It is commonly used as a reagent for organic synthesis, and it can be used to synthesize a variety of compounds. It is also used in the synthesis of polymers, catalysts, and pharmaceuticals. Additionally, 1-Br-4-CB is used in the synthesis of organic compounds with unusual structures, such as cyclobutanes and cyclobutenes.

Mechanism of Action

1-Br-4-CB is a highly reactive compound, and it is capable of undergoing a variety of reactions. It can react with alkenes to form cyclobutanes or cyclobutenes, and it can also react with aldehydes or ketones to form alcohols. Additionally, it can react with amines to form amides, and it can react with carboxylic acids to form esters.
Biochemical and Physiological Effects
1-Br-4-CB is not known to have any significant biochemical or physiological effects. It is not toxic to humans, and it is not known to have any adverse health effects when used at recommended concentrations.

Advantages and Limitations for Lab Experiments

1-Br-4-CB is a highly reactive compound, which makes it useful for a variety of laboratory experiments. It is easy to synthesize and can be easily scaled up for larger quantities. Additionally, it is relatively inexpensive and readily available. However, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

1-Br-4-CB has a wide range of potential future applications. It could be used to synthesize a variety of organic compounds, such as polymers, catalysts, and pharmaceuticals. Additionally, it could be used to synthesize organic compounds with unusual structures, such as cyclobutanes and cyclobutenes. Additionally, it could be used as a reagent in green chemistry applications, such as the synthesis of biodegradable plastics. Finally, it could be used in the synthesis of novel materials, such as graphene-based materials.

Synthesis Methods

1-Br-4-CB is typically synthesized using a Grignard reaction. In this process, an alkyl halide is reacted with magnesium to form a Grignard reagent, which is then reacted with an aldehyde or ketone to form an alcohol. The alcohol is then treated with a strong acid to form 1-Br-4-CB. This synthesis method is simple and efficient, and it can be easily scaled up for larger quantities of the compound.

properties

IUPAC Name

1-(bromomethyl)-4-cyclobutylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSUIEIMKWVSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282441
Record name Benzene, 1-(bromomethyl)-4-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378867-63-0
Record name Benzene, 1-(bromomethyl)-4-cyclobutyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378867-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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